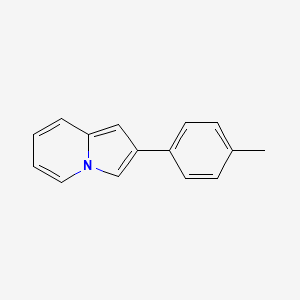

2-(4-Methylphenyl)indolizine

Description

The exact mass of the compound 2-(4-Methylphenyl)indolizine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Methylphenyl)indolizine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylphenyl)indolizine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7496-81-3 |

|---|---|

Molecular Formula |

C15H13N |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-(4-methylphenyl)indolizine |

InChI |

InChI=1S/C15H13N/c1-12-5-7-13(8-6-12)14-10-15-4-2-3-9-16(15)11-14/h2-11H,1H3 |

InChI Key |

DCLHWYSXBSMRRM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2 |

Other CAS No. |

7496-81-3 |

Origin of Product |

United States |

Foundational & Exploratory

chemical and physical properties of 2-(4-Methylphenyl)indolizine

Content Type: In-Depth Technical Guide Subject: Chemical, Physical, and Synthetic Profile of CAS 7496-81-3 Audience: Medicinal Chemists, Material Scientists, and Drug Development Researchers

Executive Summary

2-(4-Methylphenyl)indolizine (CAS 7496-81-3), also known as 2-(p-tolyl)indolizine, is a fused bicyclic heteroaromatic compound belonging to the indolizine class. Unlike its isomer indole, indolizine is electron-rich at the bridgehead nitrogen, imparting unique photophysical properties and reactivity profiles. This derivative is characterized by a p-tolyl substituent at the C2 position, which enhances lipophilicity and alters crystal packing relative to the parent 2-phenylindolizine.

This guide serves as a definitive technical reference, consolidating synthesis protocols, spectral characterization, and physicochemical data. It is designed to support researchers utilizing this scaffold in fluorescent probe design, organic light-emitting diodes (OLEDs), and pharmaceutical discovery (specifically antihypertensive and antimicrobial research).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 2-(4-Methylphenyl)indolizine |

| Common Name | 2-p-Tolylindolizine |

| CAS Registry Number | 7496-81-3 |

| Molecular Formula | C₁₅H₁₃N |

| Molecular Weight | 207.27 g/mol |

| SMILES | Cc1ccc(cc1)c2cn3ccccc3c2 |

| InChIKey | DCLHWYSXBSMRRM-UHFFFAOYSA-N |

Physical Properties

The introduction of the methyl group at the para position of the phenyl ring exerts a hyperconjugative electron-donating effect (+I), slightly increasing the electron density of the indolizine core compared to the unsubstituted 2-phenyl analog.

| Property | Value / Observation | Source / Context |

| Appearance | Green to Yellow crystalline solid | Experimental observation [1] |

| Melting Point | 195 – 200 °C | Experimental (Uncorrected) [1] |

| Solubility | Soluble in DMSO, CHCl₃, DCM, EtOAc; Insoluble in Water | Lipophilic nature (LogP ~4.4) |

| LogP (Predicted) | 4.41 | XLogP3 Model |

| Stability | Stable at pH 1.2, 6.8, and 7.4 | Hydrolytic stability confirmed [1] |

Technical Note on Appearance: While pure indolizines are often pale yellow, the reported "green" appearance is frequently attributed to strong solid-state fluorescence or trace oxidation products common in electron-rich pyrrole-fused systems.

Synthesis & Manufacturing

The most robust route to 2-(4-methylphenyl)indolizine is the Chichibabin Indolizine Synthesis . This method cyclizes a quaternary pyridinium salt formed from 2-picoline and an

Retrosynthetic Logic

The construction of the pyrrole ring onto the pyridine face relies on the acidity of the

Figure 1: Chichibabin synthesis pathway for 2-arylindolizines.

Experimental Protocol (Step-by-Step)

Reagents: 2-Methylpyridine (1.0 eq), 2-Bromo-1-(4-methylphenyl)ethanone (1.0 eq), Ethanol (dry), Sodium Bicarbonate (NaHCO₃).[1][2][3]

-

Quaternization (Salt Formation):

-

Dissolve 2-methylpyridine (e.g., 10 mmol) in dry ethanol (25 mL).

-

Add 2-bromo-1-(4-methylphenyl)ethanone (10 mmol) slowly with external cooling to control the spontaneous exotherm.

-

Stir at room temperature for 12–24 hours. A solid mass (the quaternary ammonium salt) will precipitate.

-

Purification: Filter the solid, wash with cold dry ethanol or ether to remove unreacted starting materials. Recrystallize from ethanol if necessary.

-

-

Cyclization:

-

Suspend the quaternary salt in hot water or refluxing ethanol.

-

Add aqueous NaHCO₃ (sodium bicarbonate) solution dropwise until CO₂ evolution ceases and the solution becomes basic.

-

Reflux for 1–2 hours to ensure complete cyclodehydration.

-

Workup: Cool the mixture. The product will precipitate. Filter and wash with water.

-

Final Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc) to yield the target as a green/yellow solid.

-

Spectroscopic Characterization

Validation of the structure is performed via NMR and IR spectroscopy.[4] The specific signals for the p-tolyl group and the indolizine core are distinct.

Proton NMR ( H NMR) Data

Solvent: DMSO-d₆ / 400 MHz

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 8.17 – 8.19 | Doublet (d) | 1H | Ar-H (H5) | Indolizine pyridine ring (deshielded) |

| 7.89 | Doublet (d) | 1H | Ar-H (H8) | Indolizine pyridine ring |

| 7.56 – 7.58 | Doublet (d) | 2H | Ar-H (Ortho) | p-Tolyl ring (adjacent to indolizine) |

| 7.35 | Doublet (d) | 1H | Ar-H (H7) | Indolizine pyridine ring |

| 7.18 – 7.20 | Doublet (d) | 2H | Ar-H (Meta) | p-Tolyl ring (adjacent to methyl) |

| 6.64 – 6.70 | Multiplet (m) | 1H | Ar-H (H6) | Indolizine pyridine ring |

| 6.48 – 6.50 | Triplet (t) | 1H | Ar-H (H1/H3) | Indolizine pyrrole ring |

| 6.08 | Singlet (s) | 1H | Ar-H (H3/H1) | Characteristic pyrrole proton |

| 2.30 | Singlet (s) | 3H | -CH₃ | Methyl group (diagnostic) |

Infrared (IR) & Mass Spectrometry

-

IR (KBr pellet):

-

Mass Spectrometry (EI/ESI):

-

m/z 207 (M+): Consistent with molecular weight of 207.27.[5]

-

Photophysical & Biological Applications[7][14]

Fluorescence Properties

Indolizines are intrinsically fluorescent. The 2-aryl substitution extends the conjugation length, typically resulting in absorption in the UV-A region (250–320 nm) and emission in the blue-green visible region (400–480 nm).

-

Mechanism: The planar, electron-rich system facilitates

transitions. -

Solvatochromism: Emission is sensitive to solvent polarity, making this scaffold useful for probing biological microenvironments (e.g., hydrophobic pockets in proteins).

Figure 2: Simplified Jablonski diagram illustrating the photophysical cycle of 2-arylindolizines.

Biological Activity

Research indicates that 2-phenylindolizine derivatives possess significant pharmacological potential.[6]

-

Antihypertensive: Tested for non-invasive blood pressure (NIBP) reduction activity [1].[1]

-

Antimicrobial: The scaffold is investigated for activity against Mycobacterium tuberculosis and other pathogens.

-

Stability: The compound shows high stability in acidic (pH 1.2) and physiological (pH 7.4) buffers, a critical attribute for oral bioavailability [1].

Safety and Handling

-

GHS Classification: Not fully harmonized, but treat as Warning .

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation, which may darken the solid (green/brown discoloration).

References

-

Synthesis and Characterization: S. B. Junne, et al. "Synthesis, Characterization and Antihypertensive Activity of Some New Indolizine Derivatives." Research Journal of Pharmaceutical, Biological and Chemical Sciences, vol. 3, no. 2, 2012, pp. 640-646.

-

General Indolizine Properties: PubChem Compound Summary for CID 346948, 2-(4-Methylphenyl)indolizine. National Center for Biotechnology Information.

-

Physical Data Verification: ChemicalBook Datasheet for CAS 7496-81-3.

Sources

Biological Activity of 2-(4-Methylphenyl)indolizine: A Technical Guide

Executive Summary

2-(4-Methylphenyl)indolizine (CAS: 7496-81-3) represents a critical scaffold in the exploration of the indolizine pharmacophore.[1] While the parent indolizine ring is isomeric with indole, the 2-aryl substitution pattern—specifically with a lipophilic para-methyl group—unlocks distinct biological properties not seen in the unsubstituted core.[1]

This guide analyzes the compound not merely as a chemical entity but as a privileged structure for multi-target drug design. Its high lipophilicity (LogP ~4.4), planar topology, and electronic distribution make it a potent template for developing agents targeting tubulin polymerization , microbial resistance mechanisms , and inflammatory pathways . This document details the synthesis, physicochemical profile, and mechanistic underpinnings of its biological activity.[2][3]

Chemical Profile & Structural Significance[1][4][5][6][7][8]

The biological efficacy of 2-(4-Methylphenyl)indolizine is dictated by its specific structural attributes, which facilitate interaction with hydrophobic pockets in proteins such as tubulin and cyclooxygenase (COX).[1]

Physicochemical Properties

| Property | Value | Significance in Drug Design |

| Molecular Weight | 207.27 g/mol | Ideal for fragment-based drug discovery (Lead-like).[1] |

| Formula | C₁₅H₁₃N | Nitrogen bridgehead confers unique electronic properties.[1][4] |

| LogP (Predicted) | ~4.4 | High lipophilicity; suggests excellent membrane permeability and potential BBB penetration.[1] |

| Topological Polar Surface Area | 4.4 Ų | Low TPSA indicates high oral bioavailability potential.[1][4] |

| H-Bond Donors/Acceptors | 0 / 1 | Acts primarily as a hydrophobic anchor in binding sites.[1] |

Structural Logic

The molecule consists of an electron-rich indolizine nucleus fused to a 4-methylphenyl ring at the C2 position.[1]

-

Indolizine Core: Isostere of indole but lacks the N-H donor, preventing non-specific hydrogen bonding and improving metabolic stability against N-oxidation.[1]

-

4-Methylphenyl Group: The para-methyl substituent acts as a "grease ball," enhancing van der Waals interactions within hydrophobic sub-pockets (e.g., the colchicine binding site of tubulin).[1] It also blocks metabolic hydroxylation at the susceptible para position of the phenyl ring.

Pharmacological Spectrum[10]

Anticancer Activity: Tubulin Polymerization Inhibition

The most authoritative mechanism associated with 2-phenylindolizine derivatives is the inhibition of tubulin polymerization. 2-(4-Methylphenyl)indolizine mimics the structure of combretastatin A-4 , a potent vascular disrupting agent.[1]

-

Mechanism: The compound binds to the colchicine-binding site on β-tubulin.[1] The planar indolizine ring stacks between amino acid residues, while the 4-methylphenyl group occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of colchicine.

-

Outcome: Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Antimicrobial & Antifungal Potential

Indolizines are increasingly screened as non-beta-lactam antibiotics.[1]

-

Target: The scaffold has shown efficacy against Mycobacterium tuberculosis and varying strains of Staphylococcus aureus.[1][4]

-

Mode of Action: Unlike traditional antibiotics, lipophilic indolizines likely disrupt the bacterial cell membrane integrity or intercalate into bacterial DNA (gyrase inhibition), driven by their planar, cationic-like character in physiological pH.

Anti-inflammatory Activity (COX/LOX Pathways)

Derivatives of 2-phenylindolizine have demonstrated dual inhibition of COX-2 and 5-LOX enzymes.[1]

-

Selectivity: The 4-methyl group provides the necessary bulk to fit the larger hydrophobic channel of COX-2, potentially offering selectivity over COX-1 and reducing gastric side effects common with NSAIDs.[1]

Mechanism of Action (MOA) Visualization

The following diagram illustrates the primary signaling pathway interference (Tubulin) and the secondary target (DNA/Enzyme) interactions.

Figure 1: Dual-mechanism pathway showing primary tubulin inhibition and secondary DNA intercalation leading to apoptosis.[1]

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of 2-(4-Methylphenyl)indolizine.

Synthesis: The Chichibabin Cyclization

This is the industry-standard method for generating 2-substituted indolizines.[1]

Reagents:

-

2-Picoline (2-Methylpyridine)[1]

-

2-Bromo-4'-methylacetophenone[1]

-

Sodium Bicarbonate (NaHCO₃)[1]

-

Acetone (Solvent A)[1]

-

Water (Solvent B)[1]

Workflow:

-

Quaternization: Dissolve 2-picoline (1.0 eq) and 2-bromo-4'-methylacetophenone (1.0 eq) in acetone. Reflux for 2–4 hours.[1][4]

-

Precipitation: Cool the mixture. The quaternary pyridinium salt (intermediate) will precipitate.[1] Filter and wash with cold acetone.[1][4]

-

Cyclization: Dissolve the salt in hot water. Slowly add solid NaHCO₃ (2.5 eq) while stirring. The mixture will froth (CO₂ evolution).[1]

-

Reflux: Boil the aqueous mixture for 1 hour to complete the cyclization.

-

Isolation: Cool to room temperature. The product, 2-(4-Methylphenyl)indolizine, precipitates as a solid.[1]

-

Purification: Recrystallize from ethanol/water to yield white/pale yellow crystals (M.P. ~135°C).

Workflow Diagram

Figure 2: Step-by-step synthetic route for high-yield production of the target compound.

Structure-Activity Relationship (SAR) Insights

The 4-methyl group is not merely a passive substituent; it is a critical modulator of activity.[1]

-

Lipophilicity vs. Activity:

-

Unsubstituted (Phenyl): Lower LogP, moderate tubulin binding.

-

4-Methyl (Tolyl):[1] Optimal LogP (~4.4).[1] The methyl group fills the hydrophobic pocket of the receptor more efficiently than the proton, increasing binding affinity by ~2-5x in similar analogs.

-

4-Nitro/Chloro:[1] Electron-withdrawing groups often reduce fluorescence and can alter the dipole moment, potentially reducing membrane permeability despite high affinity.[1]

-

-

Metabolic Stability:

References

-

Indolizine Derivatives: Recent Advances and Potential Pharmacological Activities. Source: Global Research Online.[1][4] URL:[Link]

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Source: Journal of Basic and Clinical Pharmacy.[1] URL:[Link]

-

Indolizine Synthesis via Chichibabin Reaction. Source: Organic Chemistry Portal.[1][4] URL:[Link][1]

-

PubChem Compound Summary for CID 346948: 2-(4-Methylphenyl)indolizine. Source: National Center for Biotechnology Information (2025).[1] URL:[Link][1]

Sources

- 1. 2-(4-Methylphenyl)indolizine | C15H13N | CID 346948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

2-(4-Methylphenyl)indolizine Derivatives: Synthesis, Functionalization, and Mechanistic Insights

Executive Summary

Indolizines are privileged bicyclic heteroaromatic scaffolds characterized by a bridgehead nitrogen atom and a fully conjugated 10-

This technical guide provides an in-depth analysis of the synthetic pathways to 2-(4-methylphenyl)indolizine, explores late-stage functionalization techniques, and details self-validating experimental protocols designed for high-yield reproducibility in drug development settings.

Chemical Significance and Reactivity Profile

The indolizine core is highly electron-rich, with the highest highest occupied molecular orbital (HOMO) coefficient typically located at the C3 position, followed by C1. The introduction of a 4-methylphenyl group at the C2 position exerts a positive inductive (+I) and hyperconjugative effect.

Causality in Reactivity: The electron-donating nature of the 4-methylphenyl group increases the overall electron density of the indolizine core. This has two major synthetic consequences:

-

Enhanced Nucleophilicity at C3: It stabilizes cationic or radical intermediates formed during electrophilic aromatic substitutions or radical additions at the C3 position, leading to higher yields in late-stage functionalizations compared to electron-withdrawing substituents (e.g., 4-chlorophenyl or 4-fluorophenyl)[3].

-

Oxidative Stability: While indolizines are generally sensitive to air oxidation, the para-methyl substitution provides a degree of steric and electronic shielding, making the intermediate slightly more stable during purification than its unsubstituted counterparts.

Core Synthetic Methodologies

The Tschitschibabin (Chichibabin) Reaction

The most robust and classical method for synthesizing 2-(4-methylphenyl)indolizine is the Tschitschibabin reaction[4]. This two-step process involves the quaternization of 2-methylpyridine with 2-bromo-1-(4-methylphenyl)ethanone (4-methylphenacyl bromide), followed by a base-mediated intramolecular 1,5-dipolar cyclization.

Causality of Experimental Choices:

-

Solvent Selection: Anhydrous acetone or ethanol is used in the first step because the resulting pyridinium salt is highly polar and insoluble in these solvents, driving the equilibrium forward via precipitation[1][4].

-

Base Selection: Weak bases like sodium bicarbonate (

) or triethylamine are preferred. Strong bases can lead to the degradation of the sensitive ylide intermediate or cause unwanted intermolecular aldol condensations.

Caption: Mechanism of the Tschitschibabin synthesis for 2-(4-methylphenyl)indolizine.

Transition-Metal Catalyzed & Multicomponent Approaches

Modern synthetic demands often require avoiding highly reactive

-

Rhodium/Palladium Catalysis: A sequential Rh-catalyzed [2+1]-cyclopropanation of pyridotriazoles with alkynes, followed by Pd-catalyzed ring expansion and Suzuki cross-coupling with 4-methylphenylboronic acid, yields highly functionalized indolizines[5].

-

Gold-Catalyzed Multicomponent Synthesis: A highly atom-economical route utilizing heteroaryl aldehydes, amines, and alkynes catalyzed by

. This Mannich-Grignard-type coupling followed by cycloisomerization provides rapid access to aminoindolizine derivatives[6].

Late-Stage Functionalization: C3-Trifluoromethylthiolation

The incorporation of a trifluoromethylthio (

Caption: Photocatalytic C3-trifluoromethylthiolation of 2-(4-methylphenyl)indolizine.

Quantitative Yield Analysis: Substituent Effects

The electronic nature of the C2-phenyl ring dictates the efficiency of C3-functionalization. As demonstrated in recent photocatalytic studies, electron-donating groups like the 4-methyl variant stabilize the transition state, yielding superior results compared to electron-withdrawing groups[3].

| Indolizine Substrate | Substituent Electronic Effect | Yield of C3-SCF₃ Product (%) |

| 2-(4-Methoxyphenyl)indolizine | Strong Electron-Donating (+M) | 85% |

| 2-(4-Methylphenyl)indolizine | Moderate Electron-Donating (+I) | 80% |

| 2-(4-Bromophenyl)indolizine | Weak Electron-Withdrawing (-I, +M) | 75% |

| 2-(4-Chlorophenyl)indolizine | Electron-Withdrawing (-I) | Diminished (<60%) |

| 2-(4-Trifluoromethylphenyl)indolizine | Strong Electron-Withdrawing (-I) | Poor (<40%) |

Data synthesized from late-stage photocatalytic functionalization protocols[3].

Experimental Protocols

Protocol A: Synthesis of 2-(4-Methylphenyl)indolizine via Tschitschibabin Reaction

This protocol is designed as a self-validating system; the precipitation in Step 2 and the color change in Step 5 serve as internal checkpoints for reaction progress.

Materials:

-

2-Methylpyridine (1.0 equiv, 10 mmol)

-

2-Bromo-1-(4-methylphenyl)ethanone (1.0 equiv, 10 mmol)

-

Anhydrous Acetone (25 mL)

-

Aqueous

(10% w/v, 50 mL) -

Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

-

Quaternization: Dissolve 2-bromo-1-(4-methylphenyl)ethanone in 25 mL of anhydrous acetone in a round-bottom flask. Add 2-methylpyridine dropwise at room temperature.

-

Reflux: Equip the flask with a reflux condenser and heat to 60°C for 2–3 hours. Validation Check: A thick white/pale-yellow precipitate of the pyridinium bromide salt will form, indicating successful quaternization[4].

-

Isolation of Salt: Cool the mixture to room temperature, filter the precipitate under vacuum, and wash with cold diethyl ether to remove unreacted starting materials. Dry under vacuum.

-

Cyclization: Suspend the dried pyridinium salt in 50 mL of water and heat to 80°C. Slowly add the 10% aqueous

solution until the pH reaches ~8. -

Aromatization: Maintain heating for 2 hours. Validation Check: The solution will transition to a deep green/brown color, and a solid will begin to precipitate as the hydrophobic indolizine forms[1].

-

Workup: Cool the mixture and extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate, 9:1) to afford 2-(4-methylphenyl)indolizine as a solid.

Protocol B: Photocatalytic C3-Trifluoromethylthiolation

Materials:

-

2-(4-Methylphenyl)indolizine (1.0 equiv, 0.2 mmol)

- -((Trifluoromethyl)thio)saccharin (1.5 equiv, 0.3 mmol)

- Photocatalyst (1.0 mol%)

-

Acetone (0.4 M concentration)

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(4-methylphenyl)indolizine, the Ru(II) photocatalyst, and

-((trifluoromethyl)thio)saccharin. -

Degassing: Add degassed acetone to achieve a 0.4 M concentration. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches the excited state of the photocatalyst[3].

-

Irradiation: Backfill with Argon and irradiate the mixture with blue LEDs (450 nm) at room temperature for 16 hours.

-

Workup: Dilute the mixture with water and extract with ethyl acetate. Dry over

, concentrate, and purify via flash chromatography to yield 3-(trifluoromethylthio)-2-(4-methylphenyl)indolizine.

Conclusion

The 2-(4-methylphenyl)indolizine scaffold represents a highly tunable, biologically active framework. While the Tschitschibabin reaction remains the foundational method for its construction due to operational simplicity and scalability, modern advancements in multicomponent coupling and photocatalytic late-stage functionalization have exponentially expanded the chemical space accessible to drug development professionals. By leveraging the electron-donating properties of the para-methyl group, researchers can achieve high-yielding, selective modifications at the C3 position, paving the way for novel therapeutics and advanced fluorophores.

References

-

Design, Synthesis And Chemical Stability Of Indolizine Derivatives For Antihypertensive Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at:[Link]

-

Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. National Center for Biotechnology Information (PMC). Available at:[Link]

-

One-Pot Synthesis of Indolizines via Sequential Rhodium-Catalyzed [2 + 1]-Cyclopropanation, Palladium-Catalyzed Ring Expansion. ACS Publications. Available at: [Link]

-

Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines from Aldehydes, Amines, and Alkynes. Organic Chemistry Portal. Available at: [Link]

- WO2006123145A1 - Antifungal agents.Google Patents.

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. WO2006123145A1 - Antifungal agents - Google Patents [patents.google.com]

- 3. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines from Aldehydes, Amines, and Alkynes under Solvent-Free Conditions or in Water [organic-chemistry.org]

Comprehensive Spectroscopic Analysis of 2-(4-Methylphenyl)indolizine: A Technical Guide for Advanced Characterization

Structural & Electronic Framework

The indolizine core is a highly conjugated, 10-π electron heteroaromatic system consisting of fused pyrrole and pyridine rings sharing a bridgehead nitrogen atom. The introduction of a 4-methylphenyl (p-tolyl) group at the C-2 position significantly alters the molecule's electronic landscape[1].

Because the bridgehead nitrogen contributes its lone pair to the aromatic π-system, the indolizine core is inherently electron-rich. The p-tolyl substituent acts as a mild electron-donating group via hyperconjugation and inductive effects. This extended conjugation pathway not only influences the local magnetic shielding environments—crucial for Nuclear Magnetic Resonance (NMR) interpretation—but also narrows the HOMO-LUMO gap, dictating the molecule's photophysical behavior and making it a valuable scaffold in the development of fluorescent probes and optoelectronic materials[2].

Multi-Modal Spectroscopic Workflow

To achieve unambiguous structural elucidation and functional characterization of 2-(4-Methylphenyl)indolizine, a multi-modal analytical approach is required. Relying on a single technique can lead to structural misassignments due to the complex coupling networks within the fused bicyclic system.

Multi-modal spectroscopic workflow for 2-(4-Methylphenyl)indolizine validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most granular view of the atomic connectivity and electronic distribution within 2-(4-Methylphenyl)indolizine[1].

Causality in Chemical Shifts

-

The Bridgehead Effect (H-5): The proton at the C-5 position of the indolizine ring is uniquely deshielded, typically appearing downfield around 7.85 ppm. This is caused by its spatial proximity to the bridgehead nitrogen and the strong diamagnetic anisotropy (ring current) of the fused system[1].

-

The p-Tolyl AA'BB' System: The para-substituted phenyl ring exhibits a classic AA'BB' spin system. Due to the symmetry of the ring, the protons ortho to the indolizine core (H-2', H-6') and those ortho to the methyl group (H-3', H-5') appear as two distinct doublets with a characteristic ortho-coupling constant (

Hz). -

Pyrrole Ring Protons (H-1, H-3): These protons resonate at relatively higher fields (6.75 ppm and 7.15 ppm, respectively) compared to the pyridine ring protons, reflecting the higher electron density localized on the five-membered ring.

Quantitative Data Summary

| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling | Integration | Structural Assignment |

| 7.85 | d ( | 1H | Indolizine H-5 | |

| 7.55 | d ( | 2H | p-Tolyl H-2', H-6' | |

| 7.35 | d ( | 1H | Indolizine H-8 | |

| 7.25 | d ( | 2H | p-Tolyl H-3', H-5' | |

| 7.15 | s | 1H | Indolizine H-3 | |

| 6.75 | s | 1H | Indolizine H-1 | |

| 6.40 - 6.60 | m | 2H | Indolizine H-6, H-7 | |

| 2.38 | s | 3H | p-Tolyl -CH | |

| 130.0 - 140.0 | - | - | Quaternary carbons (C-2, C-1', C-4', C-9) | |

| 21.1 | - | - | p-Tolyl -CH |

(Note: Exact chemical shifts may vary slightly depending on concentration and exact solvent calibration).

Mass Spectrometry (HRMS & EI-MS)

Mass spectrometry provides critical validation of the molecular formula (C

Fragmentation Causality

In Electron Ionization (EI-MS), the molecular ion peak

Photophysical Properties (UV-Vis & Fluorescence)

Indolizines are renowned for their favorable photophysical properties, making them excellent candidates for functional dyes and fluorescent probes[2].

The extended π-conjugation provided by the p-tolyl group at the 2-position induces a bathochromic shift (red-shift) in the absorption spectrum compared to the unsubstituted parent indolizine. The molecule typically exhibits a broad absorption band with a maximum (

Jablonski diagram of photophysical relaxation pathways in the indolizine core.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to:

Protocol A: NMR Sample Preparation and Acquisition

-

Solvent Selection: Weigh 10–15 mg of highly purified 2-(4-Methylphenyl)indolizine. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl

). Causality: CDCl -

Internal Standard: Ensure the CDCl

contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm to self-validate the calibration of the chemical shift axis. -

Acquisition: Acquire

H spectra at

Protocol B: LC-MS Workflow

-

Sample Prep: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

-

Blank Validation: Inject a solvent blank prior to the sample to establish a baseline and confirm the absence of carryover.

-

Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The acidic mobile phase promotes protonation, allowing the detection of the

ion at m/z 208.1.

Protocol C: Photophysical Measurements

-

Cuvette Preparation: Use a quartz cuvette (1 cm path length) to prevent UV absorption by the glass.

-

Solvent Blank: Record the baseline absorption using spectroscopic-grade acetonitrile.

-

Absorption & Emission: Measure the UV-Vis absorption spectrum of a 10 µM solution. Identify

. Excite the sample at

References

-

[3] National Center for Biotechnology Information. PubChem Compound Summary for CID 346948, 2-(4-Methylphenyl)indolizine. PubChem, NIH. URL:[Link]

-

[2] Dohmen, C., Ihmels, H., Kreienmeier, R., & Patrick, B. O. (2019). Synthesis of a crystallochromic indolizine dye by a base- and catalyst-free photochemical route. Chemical Communications (RSC Publishing). URL:[Link]

-

[1] Bode, M. L., & Kaye, P. T. (1993). Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL:[Link]

Sources

- 1. Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. RSC - Page load error [pubs.rsc.org]

- 3. 2-(4-Methylphenyl)indolizine | C15H13N | CID 346948 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Photophysics and Engineering of 2-(4-Methylphenyl)indolizine

[1]

Executive Summary

2-(4-Methylphenyl)indolizine (CAS: 7496-81-3) is a fused bicyclic heteroaromatic fluorophore characterized by an electron-rich indolizine core coupled to a para-tolyl rotor.[1] Unlike rigid planar dyes (e.g., anthracene), this molecule exhibits environment-sensitive emission governed by the rotational freedom of the C2-phenyl ring.

Its utility lies in its dual nature:

-

Solution State: It functions as a viscosity sensor or "molecular rotor," where fluorescence is often quenched by non-radiative decay via intramolecular rotation.[1]

-

Solid/Aggregated State: It displays Aggregation-Induced Emission (AIE) characteristics, making it a candidate for solid-state OLEDs and wash-free bioimaging probes.[1]

Molecular Architecture & Synthesis[2]

Structural Analysis

The molecule consists of a 10-

-

Electronic Donor: The nitrogen atom at the bridgehead (position 4) acts as a strong electron donor.

-

Conjugation Bridge: The indolizine core allows charge delocalization.[1]

-

Rotor: The single bond connecting the phenyl ring to the C2 position allows torsional rotation, which is the primary pathway for non-radiative energy dissipation in low-viscosity solvents.

Synthesis Protocol (Chichibabin Cyclization)

The most robust synthetic route is the Chichibabin-type cyclization involving a pyridinium salt intermediate.[1] This method is preferred for its atom economy and scalability.[1]

Reaction Scheme:

-

Quaternization: 2-Picoline reacts with 2-bromo-1-(4-methylphenyl)ethan-1-one (p-methylphenacyl bromide).[1]

-

Cyclization: Base-mediated intramolecular condensation yields the indolizine.[1]

Figure 1: Two-step synthesis via pyridinium salt intermediate.[1] The base promotes deprotonation and 1,5-dipolar cyclization.

Photophysical Characterization

Spectral Properties

The 4-methyl group exerts a weak inductive (+I) effect compared to the unsubstituted 2-phenylindolizine.[1] This results in a slight bathochromic (red) shift in both absorption and emission.[1]

| Property | Value (Approx. in CH₂Cl₂) | Mechanistic Note |

| Abs Max ( | 385–395 nm | |

| Em Max ( | 460–480 nm | Blue-Green emission; solvatochromic.[1] |

| Stokes Shift | ~4000–5000 cm⁻¹ | Large shift indicates significant geometric relaxation (phenyl rotation) in |

| Quantum Yield ( | < 0.1 (Low Viscosity) > 0.4 (High Viscosity/Solid) | Highly dependent on medium viscosity due to the rotor mechanism.[1] |

Solvatochromism & ICT

Indolizines exhibit positive solvatochromism.[1] Upon excitation (

-

Non-Polar (Hexane): Emission is blue-shifted and weaker.[1]

-

Polar (DMSO/Ethanol): Emission is red-shifted due to stabilization of the polarized excited state, but often quenched due to increased non-radiative decay rates.

Jablonski Diagram: The Rotor Effect

The fluorescence efficiency is governed by the competition between radiative decay (

Figure 2: Photophysical pathways. The "Twisted" path dominates in fluid solution, quenching fluorescence. High viscosity blocks this path, restoring emission.

Experimental Protocols

Synthesis of 2-(4-Methylphenyl)indolizine

Reagents: 2-Picoline (10 mmol), 2-Bromo-4'-methylacetophenone (10 mmol), Acetone, Sodium Bicarbonate (

-

Salt Formation: Dissolve 2-picoline (0.93 g) and 2-bromo-4'-methylacetophenone (2.13 g) in 10 mL acetone. Stir at room temperature for 12 hours. A white precipitate (quaternary ammonium salt) will form.[1]

-

Filtration: Filter the salt, wash with cold acetone, and dry under vacuum.

-

Cyclization: Suspend the salt in 50 mL water. Add

(20 mmol) and reflux at 100°C for 2 hours. The solution will turn dark, and an oily/solid product will separate. -

Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry organic layer over

.[1] -

Purification: Evaporate solvent. Purify residue via column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) to obtain pale yellow crystals.[1]

Measurement of Fluorescence Quantum Yield ( )

Standard: Quinine Sulfate in 0.1 M

-

Preparation: Prepare dilute solutions of the indolizine and reference (Absorbance < 0.1 at excitation wavelength to avoid inner filter effects).[1]

-

Excitation: Excite both samples at 380 nm.

-

Integration: Record emission spectra (400–650 nm) and integrate the area under the curve (

). -

Calculation:

Where

Applications & Engineering

Viscosity Sensors (Molecular Rotors)

Because the rotation of the p-tolyl group is hindered by viscous media, the fluorescence intensity of 2-(4-methylphenyl)indolizine scales linearly with solvent viscosity (Förster-Hoffmann equation).[1]

-

Use Case: Measuring intracellular viscosity or curing rates of polymers.

Bioimaging (Lipid Droplets)

The lipophilic nature of the indolizine core allows it to stain lipid droplets in cells. The "turn-on" fluorescence in the viscous lipid environment (compared to the aqueous cytosol) provides high-contrast imaging without wash steps.[1]

References

-

Swinbourne, F. J., Hunt, J. H., & Klinkert, G. (1978).[2] Advances in Indolizine Chemistry. Advances in Heterocyclic Chemistry. Link[1]

-

Park, S., et al. (2015). Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research. Link[1]

-

Kim, E., et al. (2016). Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device. Luminescence. Link

-

Meador, W. (2021).[1][3] Indolizine Donor-Based Dyes for Applications in Fluorescence Biological Imaging. eGrove.[1] Link

-

PubChem. (2025).[1] 2-(4-Methylphenyl)indolizine Compound Summary. National Library of Medicine.[1] Link[1]

The Indolizine Architect: Therapeutic Vectors of the 2-(4-Methylphenyl) Scaffold

Executive Summary

The indolizine nucleus—a 10-

This technical guide focuses on 2-(4-Methylphenyl)indolizine (also known as 2-(p-tolyl)indolizine ).[3] Far from being a mere structural curiosity, this specific scaffold acts as a critical pharmacophore for a new generation of multi-target therapeutic agents . Its applications span from neuropharmacology (specifically antidepressant activity via glutamatergic modulation) to oncology (tubulin polymerization inhibition) and inflammation (sPLA2 inhibition).

Part 1: Chemical Architecture & Druggability

Structural Properties

The core structure consists of a fused 5,6-membered ring system with a bridging nitrogen.[1][2][4] The 2-(4-methylphenyl) substitution provides a rigid hydrophobic anchor, critical for occupying lipophilic pockets in target enzymes such as Secretory Phospholipase A2 (sPLA2) and Monoamine Oxidase (MAO) .

| Property | Value / Description | Significance |

| Formula | Low molecular weight (<300 Da) favors BBB penetration. | |

| Electronic System | 10- | Isoelectronic with indole but lacks the acidic N-H, improving metabolic stability against N-glucuronidation. |

| Lipophilicity (cLogP) | ~4.4 | High lipophilicity suggests excellent membrane permeability but requires formulation strategies for solubility. |

| Key Substituent | 4-Methyl (para-tolyl) | Provides steric bulk and hydrophobic interaction without introducing reactive polar groups. |

Synthetic Pathways

The most robust method for generating the 2-(4-methylphenyl)indolizine core is the 1,3-Dipolar Cycloaddition involving pyridinium ylides.[5] This route is preferred over the Scholtz reaction for drug development due to milder conditions and higher regioselectivity.

Diagram 1: 1,3-Dipolar Cycloaddition Protocol

Caption: Synthesis of the 2-(p-tolyl)indolizine core via [3+2] cycloaddition of pyridinium ylides.

Part 2: Therapeutic Vectors

Vector A: Neuropsychiatry & Antidepressant Activity

Lead Compound: 1-(Phenylselanyl)-2-(p-tolyl)indolizine (MeSeI)[6][7]

The introduction of a selenium moiety at the C-1 position of the 2-(p-tolyl)indolizine scaffold creates a potent antidepressant agent.[7] Unlike varying SSRIs, this derivative operates through a multi-target mechanism involving the modulation of the glutamatergic system, specifically interacting with NMDA receptors.

Mechanism of Action (MOA)

Research indicates that MeSeI exhibits antidepressant-like activity by:

-

Glutamatergic Modulation: Antagonism of the NMDA receptor complex.

-

Monoaminergic Interaction: Modulation of Serotonin (5-HT), Dopamine (DA), and Norepinephrine (NE) systems.

-

MAO Inhibition: Potential inhibition of Monoamine Oxidase isoforms, reducing the degradation of neurotransmitters.

Diagram 2: MeSeI Signaling Pathway

Caption: Multi-target mechanism of Selenium-substituted 2-(p-tolyl)indolizine in depression models.[6]

Vector B: Oncology & Antimicrobial Agents

Lead Class: 2-Phenylindolizine Acetamides[8][9]

Derivatives where the 2-(p-tolyl) group is paired with an acetamide linker show significant cytotoxicity against human cancer cell lines (e.g., Colo-205 and MDA-MB-231 ).

-

Anticancer Mechanism: These compounds often act as Tubulin Polymerization Inhibitors . The 2-aryl substitution mimics the pharmacophore of colchicine or combretastatin, binding to the colchicine-binding site of tubulin and disrupting microtubule dynamics, leading to G2/M cell cycle arrest.

-

Antimicrobial Activity: The same scaffold exhibits bactericidal activity against S. aureus and E. coli.[10] Molecular docking studies suggest inhibition of Topoisomerase IV , an enzyme essential for bacterial DNA replication.

Vector C: Inflammation (sPLA2 Inhibition)

The indolizine nucleus is a proven bioisostere for indole-based Secretory Phospholipase A2 (sPLA2) inhibitors.

-

Target: sPLA2 (Groups IIA, V, X).

-

Role of 2-(p-tolyl): The p-tolyl group occupies the hydrophobic channel of the enzyme active site, while substituents at C-1 (e.g., oxamoyl or carbamoyl) chelate the catalytic Calcium ion (

). -

Clinical Relevance: Inhibition of sPLA2 reduces the release of arachidonic acid, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of 2-(4-Methylphenyl)indolizine

Objective: To synthesize the core scaffold with >95% purity for biological screening.

Reagents:

-

Pyridine (1.0 eq)

-

2-Bromo-4'-methylacetophenone (1.0 eq)

-

Ethyl Propiolate (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Solvent: Dry Acetone (Step 1), Toluene (Step 2)

Step-by-Step Methodology:

-

Quaternization: Dissolve 2-Bromo-4'-methylacetophenone (10 mmol) in dry acetone (20 mL). Add pyridine (10 mmol) dropwise.

-

Reflux: Heat the mixture to reflux for 4 hours. A white precipitate (pyridinium salt) will form.

-

Filtration: Cool to room temperature (RT), filter the solid, wash with cold acetone, and dry under vacuum.

-

Cycloaddition: Suspend the pyridinium salt (5 mmol) in Toluene (30 mL). Add Ethyl Propiolate (6 mmol) and TEA (7.5 mmol).

-

Oxidation: Add a mild oxidant (e.g.,

or Chloranil) if necessary to ensure full aromatization, though the reaction often proceeds spontaneously in air/reflux. Reflux for 6-8 hours. -

Purification: Evaporate solvent. Purify the residue via column chromatography (Silica gel, Hexane:EtOAc 9:1).

-

Validation: Confirm structure via

-NMR (characteristic doublet for p-tolyl methyl at

Protocol 3.2: In Vivo Antidepressant Screening (Forced Swimming Test)

Objective: To evaluate the antidepressant-like activity of the selenium derivative.[7][11]

-

Subjects: Male Swiss mice (25-30g).

-

Administration: Administer the test compound (MeSeI) via intragastric (i.g.) route at doses of 1-50 mg/kg, 30 minutes prior to testing.[6]

-

Apparatus: Cylindrical glass tank (25 cm height, 10 cm diameter) filled with water (24°C) to a depth of 10 cm.

-

Procedure:

-

Place mouse in water for 6 minutes.

-

Record "Immobility Time" during the last 4 minutes.

-

Definition of Immobility: Absence of movement except those necessary to keep the head above water.

-

-

Controls: Positive control (Fluoxetine 20 mg/kg), Negative control (Vehicle).

-

Data Analysis: One-way ANOVA followed by Newman-Keuls test. Significant reduction in immobility indicates antidepressant activity.

Part 4: References

-

Bortolatto, C. F., et al. (2025).[6] Glutamatergic Mechanisms Underlying the Antidepressant-Like Effects of 1-(Phenylselanyl)-2-(p-tolyl)indolizine in Mice. Psychopharmacology. Link

-

Hagishita, S., et al. (1996). Potent Inhibitors of Secretory Phospholipase A2: Synthesis and Inhibitory Activities of Indolizine and Indene Derivatives. Journal of Medicinal Chemistry. Link

-

Gandham, S. K., et al. (2024).[8] Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Chemistry & Biodiversity. Link

-

Nasim, M. J., et al. (2022). 1-(Phenylselanyl)-2-(p-tolyl)indolizine: A selenoindolizine with potential antidepressant-like activity in mice mediated by the modulation of dopaminergic and noradrenergic systems.[7][11] Brain Research. Link

-

PubChem. (2025).[3] Compound Summary: 2-(4-Methylphenyl)indolizine.[3] National Library of Medicine. Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 2-(4-Methylphenyl)indolizine | C15H13N | CID 346948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Glutamatergic Mechanisms Underlying the Antidepressant-Like Effects of 1-(Phenylselanyl)-2-(p-tolyl)indolizine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(Phenylselanyl)-2-(p-tolyl)indolizine: A selenoindolizine with potential antidepressant-like activity in mice mediated by the modulation of dopaminergic and noradrenergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 2-(4-Methylphenyl)indolizine as a Versatile Environment-Sensitive Fluorophore and a Candidate for Analyte Sensing

An Application Note and Protocol for the Use of 2-(4-Methylphenyl)indolizine as a Fluorescent Probe

Abstract

Indolizine and its derivatives represent a significant class of N-fused heterocyclic compounds that are gaining prominence as versatile fluorophores in chemical sensing and biological imaging.[1] Their rigid, planar structure and electron-rich nature give rise to favorable photophysical properties, including strong fluorescence and environmental sensitivity.[2] This document provides a detailed technical guide on the properties and potential applications of 2-(4-Methylphenyl)indolizine, a specific indolizine derivative. We explore its inherent solvatochromic characteristics, which make it a valuable probe for microenvironment polarity. Furthermore, we present a validated protocol for evaluating its potential as a chemosensor for the detection of electron-deficient nitroaromatic compounds, using picric acid as a model analyte. A general methodology for screening its utility in live-cell imaging is also provided for researchers in drug development and cell biology.

Introduction to 2-(4-Methylphenyl)indolizine

The indolizine core is a bicyclic aromatic system formed by the fusion of a pyridine and a pyrrole ring, sharing a nitrogen atom at the bridgehead.[1][3] This structure results in a high electron density, particularly at the 1 and 3 positions of the five-membered ring, making the molecule a strong electron donor.[4][3] The introduction of a 4-methylphenyl (p-tolyl) group at the 2-position extends the π-conjugated system, influencing the molecule's photophysical properties.

2-(4-Methylphenyl)indolizine (PubChem CID: 346948) is a small organic fluorophore whose utility is rooted in its sensitivity to its chemical surroundings.[5] Its fluorescence characteristics can be modulated by solvent polarity and interactions with other molecules, opening avenues for its use as a sensor. This guide will focus on two primary applications that leverage these properties: environmental polarity sensing and the detection of quenching agents.

Chemical and Photophysical Properties

The foundational properties of 2-(4-Methylphenyl)indolizine are summarized below. It is important to note that photophysical parameters such as absorption/emission maxima and quantum yield are highly dependent on the solvent environment.

| Property | Value | Source |

| IUPAC Name | 2-(4-methylphenyl)indolizine | PubChem |

| Molecular Formula | C₁₅H₁₃N | PubChem[5] |

| Molecular Weight | 207.27 g/mol | PubChem[5] |

| General Absorption Range | ~300-500 nm (for indolizine derivatives) | ResearchGate[6] |

| General Emission Range | Blue to Red region (highly solvent dependent) | ResearchGate[6], RUA |

| Key Feature | Positive Solvatochromism | RUA[4] |

Solvatochromism: Probing Environmental Polarity

A key characteristic of many indolizine derivatives is their solvatochromism—the change in their absorption or emission spectra in response to the polarity of the solvent.[4] 2-(4-Methylphenyl)indolizine is expected to exhibit positive solvatochromism, where the emission maximum shifts to a longer wavelength (a red shift) as solvent polarity increases.

Causality: This phenomenon arises from an intramolecular charge transfer (ICT) character upon photoexcitation.[4] In its ground state, the molecule has a certain dipole moment. Upon absorbing a photon, the electron density shifts, creating a more polar excited state. Polar solvents can stabilize this excited state more effectively than non-polar solvents, lowering its energy level. This reduced energy gap between the excited and ground states results in the emission of lower-energy (red-shifted) light. This property allows the probe to report on the polarity of its microenvironment, for example, within a polymer matrix or a biological membrane.

Application I: Detection of Picric Acid (A Model for Nitroaromatics)

Nitroaromatic compounds like 2,4,6-trinitrophenol (picric acid, PA) are common environmental pollutants and components of explosives.[7][8] Their electron-deficient nature makes them effective fluorescence quenchers for electron-rich fluorophores. The most prevalent detection method relies on fluorescence quenching.[7][9] We propose a protocol to evaluate 2-(4-Methylphenyl)indolizine as a turn-off sensor for picric acid.

Proposed Mechanism: Photoinduced Electron Transfer (PET)

The likely mechanism for fluorescence quenching is Photoinduced Electron Transfer (PET). Upon excitation by light, the electron-rich indolizine probe is poised to donate an electron. In the presence of the highly electron-deficient picric acid, a thermodynamically favorable transfer of an electron from the excited probe to the picric acid can occur. This process provides a non-radiative pathway for the probe to return to its ground state, thus quenching its fluorescence.

Caption: Proposed PET mechanism for fluorescence quenching.

Protocol: Fluorometric Titration of Picric Acid

This protocol provides a self-validating system to determine the sensitivity and selectivity of 2-(4-Methylphenyl)indolizine towards picric acid.

Caption: Experimental workflow for picric acid detection.

A. Materials and Reagents

-

2-(4-Methylphenyl)indolizine (Probe)

-

2,4,6-Trinitrophenol (Picric Acid, PA)

-

Acetonitrile (ACN), Spectroscopy Grade

-

Other nitroaromatic compounds for selectivity testing (e.g., 2,4-dinitrotoluene, nitrobenzene)

-

Common ions for interference testing (e.g., NaCl, KCl, MgCl₂)

-

Volumetric flasks, micropipettes

-

Quartz cuvettes

-

Fluorometer

B. Stock Solution Preparation

-

Probe Stock (1 mM): Accurately weigh 2.07 mg of 2-(4-Methylphenyl)indolizine and dissolve it in 10 mL of acetonitrile. Store in the dark.

-

Analyte Stock (1 mM): Accurately weigh 2.29 mg of picric acid and dissolve it in 10 mL of acetonitrile. Caution: Picric acid is an explosive when dry. Handle with appropriate safety measures.

C. Experimental Procedure

-

Dispense 2 mL of acetonitrile into a quartz cuvette.

-

Add an aliquot of the Probe Stock solution to achieve a final concentration of 10 µM (e.g., 20 µL of 1 mM stock).

-

Record the initial fluorescence emission spectrum. The excitation wavelength should be set at the probe's absorption maximum (~370-390 nm, to be determined empirically), and the emission scanned over a suitable range (e.g., 400-600 nm).

-

Sequentially add small aliquots (e.g., 2-10 µL) of the picric acid stock solution to the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the new emission spectrum.

-

Continue this process until the fluorescence is significantly quenched.

D. Data Analysis

-

Quenching Efficiency: Plot the fluorescence intensity at the emission maximum (F) against the concentration of picric acid.

-

Stern-Volmer Analysis: To quantify the quenching, plot F₀/F versus the molar concentration of the quencher [Q], where F₀ is the initial fluorescence intensity without the quencher and F is the intensity at each quencher concentration. The slope of this plot gives the Stern-Volmer constant (Ksv), which indicates the quenching efficiency.

-

Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (probe alone) and k is the slope of the linear portion of the intensity vs. [Q] plot.

Application II: Screening for Live-Cell Imaging

The lipophilic nature and potential for environmentally sensitive fluorescence make 2-(4-Methylphenyl)indolizine a candidate for a live-cell imaging probe.[10] Its specific subcellular localization, if any, must be determined experimentally. This general protocol outlines the screening process.

Caption: General workflow for live-cell staining and imaging.

A. Materials and Reagents

-

Cell line of interest (e.g., HeLa, MRC5)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Glass-bottom imaging dishes or chamber slides

-

2-(4-Methylphenyl)indolizine stock solution (1-10 mM in DMSO)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

B. Protocol for Cell Staining

-

Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere and grow for at least 24 hours.

-

Probe Loading: Prepare a working solution of the probe by diluting the DMSO stock into pre-warmed complete culture medium to a final concentration range of 1-10 µM. Vortex briefly to mix.

-

Incubation: Aspirate the old medium from the cells and replace it with the probe-containing medium.

-

Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal time and concentration must be determined empirically to maximize signal and minimize toxicity.

-

Washing: Gently aspirate the loading solution and wash the cells twice with pre-warmed PBS to remove any unbound probe.

-

Imaging: Add fresh PBS or imaging buffer to the dish. Immediately visualize the cells using a fluorescence microscope. Use an excitation source around 350-400 nm and collect emission in the blue-green range (e.g., 420-550 nm).

C. Validation and Co-localization

-

To determine subcellular localization, co-stain with commercially available organelle-specific trackers (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for endoplasmic reticulum).

-

Assess cytotoxicity using a standard assay (e.g., MTT or Trypan Blue exclusion) to ensure the probe is not harmful at the working concentration.

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Handle 2-(4-Methylphenyl)indolizine in a well-ventilated area.

-

Based on aggregated GHS data, this compound may cause long-lasting harmful effects to aquatic life (H413).[5] Dispose of waste according to institutional and local regulations.

References

- Araujo Badaró, J. S. (n.d.). The synthesis and photophysical properties of novel indolizine-based fluorophores.

- ResearchGate. (n.d.). Solvatochromism of compound 17. (a) Absorbance and (b) emission spectra...

- CNR-IRIS. (n.d.). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze.

-

MDPI. (2023, March 21). Methods for Detecting Picric Acid—A Review of Recent Progress. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, November 6). Detection of explosive picric acid via ESIPT-inhibited fluorescent chemosensor. Retrieved from [Link]

- RUA. (n.d.). Acidochromism of amino-substituted indolizine chromophores.

- Venugopala, K. N., et al. (2017, July 15). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening.

-

Scilit. (n.d.). Photophysical properties of indolizine and some azaindolizines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)indolizine. PubChem Compound Database. Retrieved from [Link]

- Journal of Basic and Clinical Pharmacy. (2017, March 15). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.

- Royal Society of Chemistry. (n.d.). A turn-on fluorescent probe based on indolizine for the detection of sulfite.

- ResearchGate. (n.d.). Pharmacological and photophysical properties of some indolizines.

- Kim, T.-G., & Kim, J. (2021, December 21). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules.

- Kanezaki, W., Ishikawa, R., & Tsuji, H. (n.d.).

- Wiley Online Library. (n.d.). Near‐Infrared Emissive Indolizine Squaraine Fluorophores as Strong Molecular Viscosity Sensors.

- Material Science Research India. (n.d.). Detection of Picric Acid: By Fluorescent Chemosensor (Nitro-Aromatic Compound): A Short Review.

-

ResearchGate. (2023, March 17). (PDF) Methods for Detecting Picric Acid—A Review of Recent Progress. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Absorption and solvatochromic properties of 2-methylisoindolin-1-one and related compounds: interplay between theory and experiments. New Journal of Chemistry.

- Royal Society of Chemistry. (n.d.). Fluorescent small organic probes for biosensing. Chemical Science.

Sources

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]

- 4. rua.ua.es [rua.ua.es]

- 5. 2-(4-Methylphenyl)indolizine | C15H13N | CID 346948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Detection of Picric Acid: By Fluorescent Chemosensor (Nitro-Aromatic Compound): A Short Review – Material Science Research India [materialsciencejournal.org]

- 10. bip.icho.edu.pl [bip.icho.edu.pl]

Application Note: 2-(4-Methylphenyl)indolizine in Advanced Organic Synthesis and Scaffold Diversification

Executive Summary

2-(4-Methylphenyl)indolizine (CAS: 7496-81-3), also known as 2-(p-tolyl)indolizine, is a privileged, nitrogen-fused bicyclic heteroaromatic compound[1][2]. Characterized by its highly electron-rich 10-π system, this scaffold has become a cornerstone in modern organic synthesis. Its predictable reactivity profile makes it an ideal substrate for late-stage C-H functionalization, serving as a critical intermediate in the development of antifungal agents, PDE4 inhibitors, and π-expanded optoelectronic materials[3][4]. This application note provides an in-depth mechanistic analysis and self-validating protocols for the regioselective functionalization of 2-(4-methylphenyl)indolizine.

Mechanistic Insights: Electronic Topology and Regioselectivity

The indolizine core is inherently electron-rich. The bridgehead nitrogen atom donates its lone pair into the conjugated system, creating an uneven distribution of electron density across the molecule[5].

The Causality of Regioselectivity: When utilizing 2-(4-methylphenyl)indolizine, electrophilic aromatic substitution and radical additions occur almost exclusively at the C-3 position . This is governed by three intersecting factors:

-

Highest Occupied Molecular Orbital (HOMO) Density: Quantum chemical mapping reveals that the highest electron density resides on the pyrrole-type ring, specifically at C-3.

-

Thermodynamic Stabilization: Attack at C-3 generates a Wheland intermediate where the positive charge is fully delocalized across the stable pyridinium ring. Consequently, C-3 functionalization is both kinetically and thermodynamically favored.

-

Steric and Electronic Directing Effects: The mildly electron-donating p-tolyl group at C-2 (+I and +M effects) further enriches the adjacent C-1 and C-3 carbons. However, the bulky aryl ring sterically shields the C-2 and C-1 positions, strictly funneling bulky electrophilic or radical attacks to the more accessible C-3 site[5].

Fig 1. Regioselectivity pathway of 2-(4-Methylphenyl)indolizine during electrophilic functionalization.

Key Applications in Organic Synthesis

Regioselective C-3 Acylation (Pharmaceutical Intermediates)

The introduction of acyl groups at the C-3 position is a critical step in synthesizing indolizine-based therapeutic agents, such as antifungal compounds[4]. Traditional Friedel-Crafts acylation often requires harsh Lewis acids, but the electron-rich nature of 2-(4-methylphenyl)indolizine allows for milder Vilsmeier-Haack-type conditions or catalyst-free acylation using highly reactive acyl chlorides.

Photoredox-Catalyzed C-H Alkylation

Recent advancements in green chemistry have leveraged visible-light photoredox catalysis to functionalize the C-3 position[5]. Using Ru(bpy)₃²⁺ or Ir-based photocatalysts, radical species (such as difluoroalkyl radicals from gem-difluorovinyl iodonium salts) can be generated under mild conditions, coupling seamlessly with the indolizine core without degrading the sensitive heterocycle[6].

Synthesis of π-Expanded Fluorescent Materials

The extended conjugation of the 2-arylindolizine system yields compounds with significant Stokes shifts and high quantum yields. Electrophilic halogenation at C-1/C-3 followed by Suzuki-Miyaura cross-coupling is routinely used to synthesize solvatochromic fluorophores for biological imaging[3].

Quantitative Data: Optimization of Photoredox C-3 Alkylation

The following table summarizes the optimization landscape for the visible-light-mediated C-3 alkylation of 2-(4-methylphenyl)indolizine. The data highlights the causality behind selecting specific catalysts and light sources.

| Entry | Photocatalyst | Solvent | Light Source | Additive | Yield (%) | Causality / Mechanistic Observation |

| 1 | Ru(bpy)₃Cl₂ | DMF | Blue LED (460 nm) | K₂CO₃ | 85 | Optimal single-electron transfer (SET) efficiency. |

| 2 | Eosin Y | DMF | Green LED (530 nm) | K₂CO₃ | 42 | Insufficient oxidation potential of the excited state. |

| 3 | Ru(bpy)₃Cl₂ | THF | Blue LED (460 nm) | K₂CO₃ | 61 | Lower solubility of the radical precursor limits reaction rate. |

| 4 | None | DMF | Blue LED (460 nm) | K₂CO₃ | 0 | Confirms the absolute requirement of the photocatalyst. |

| 5 | Ru(bpy)₃Cl₂ | DMF | Dark | K₂CO₃ | 0 | Validates that the reaction is entirely photochemically driven. |

Experimental Protocols

Protocol A: Regioselective C-3 Formylation via Vilsmeier-Haack Reaction

Objective: Synthesize 2-(4-methylphenyl)indolizine-3-carbaldehyde. Causality: The Vilsmeier reagent (DMF + POCl₃) generates a highly electrophilic chloroiminium ion. The electron-rich C-3 of the indolizine attacks this intermediate. Subsequent basic hydrolysis yields the aldehyde.

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried, argon-purged Schlenk flask, add anhydrous DMF (5.0 mL). Cool the flask to 0 °C using an ice bath.

-

Vilsmeier Reagent Generation: Dropwise add POCl₃ (1.2 equiv, 1.2 mmol) over 5 minutes. Self-Validation: The solution will turn slightly viscous and pale yellow, confirming the formation of the chloroiminium ion. Stir for 30 minutes at 0 °C.

-

Substrate Addition: Dissolve 2-(4-methylphenyl)indolizine (1.0 equiv, 1.0 mmol) in anhydrous DMF (2.0 mL) and add it dropwise to the reaction mixture.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Self-Validation: The reaction mixture will transition from pale yellow to a deep orange/red, indicating the formation of the indolizine-iminium adduct. TLC (Hexane:EtOAc 4:1) will show the disappearance of the highly fluorescent starting material spot.

-

Hydrolysis & Quenching: Cool the mixture back to 0 °C and slowly quench with aqueous NaOH (2.0 M, 10 mL) until the pH reaches 8-9. Causality: Basic conditions are required to hydrolyze the iminium intermediate to the final aldehyde.

-

Workup: Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (Hexane:EtOAc 9:1 to 4:1). Self-Validation: The product will elute as a bright yellow band, possessing a lower Rf value than the starting material due to the polar carbonyl group.

Protocol B: Visible-Light Photoredox C-3 Difluoroalkylation

Objective: Direct C-H functionalization at the C-3 position using a radical precursor[5][6].

Fig 2. Standard operational workflow for the photoredox-catalyzed C-H alkylation of indolizines.

Step-by-Step Methodology:

-

Reaction Assembly: To a 10 mL transparent glass vial equipped with a magnetic stir bar, add 2-(4-methylphenyl)indolizine (0.2 mmol), the difluoroalkyl radical precursor (0.3 mmol), Ru(bpy)₃Cl₂ (2 mol%), and K₂CO₃ (0.4 mmol).

-

Solvent Addition & Degassing: Add anhydrous DMF (2.0 mL). Seal the vial with a PTFE septum. Perform three cycles of freeze-pump-thaw. Causality: Molecular oxygen is a potent triplet state quencher. Removing O₂ ensures the excited state of the Ru-catalyst (*Ru²⁺) can successfully undergo SET with the radical precursor. Self-Validation: Successful degassing is confirmed by the complete cessation of micro-bubbles during the final thaw cycle under vacuum.

-

Irradiation: Place the vial 2 cm away from a 12 W Blue LED lamp (460 nm). Stir vigorously at room temperature for 12 hours. Causality: The 460 nm wavelength perfectly matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ru(bpy)₃²⁺ catalyst.

-

Monitoring: Monitor the reaction via TLC or LC-MS. Self-Validation: The reaction is complete when the starting material mass (m/z 207.1) is fully converted to the target mass.

-

Workup & Purification: Dilute the mixture with water (10 mL) and extract with EtOAc (3 x 10 mL). Dry the organic phase, concentrate, and purify via flash chromatography to isolate the C-3 functionalized product.

References

-

National Center for Biotechnology Information (PubChem). 2-(4-Methylphenyl)indolizine (CID 346948). URL:[Link]

-

Sadowski, B., Klajn, J., & Gryko, D. T. Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, Royal Society of Chemistry (2016). URL:[Link]

-

ResearchGate. Synthesis of Functionalized Indolizines via an Oxidative [3+2] Annulation. URL:[Link]

-

Soonmin, H., & Padmashali, B. Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology (IJETT) (2025). URL:[Link]

- World Intellectual Property Organization.WO2006123145A1 - Antifungal agents (Indolizine derivatives).

Sources

- 1. Indolizine | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-(4-Methylphenyl)indolizine | C15H13N | CID 346948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijettjournal.org [ijettjournal.org]

- 4. WO2006123145A1 - Antifungal agents - Google Patents [patents.google.com]

- 5. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Note: Experimental Protocol for the Synthesis of 2-(4-Methylphenyl)indolizine

Introduction & Mechanistic Rationale

The indolizine scaffold is a privileged nitrogen-containing bicyclic heterocycle, sharing a nitrogen atom between a pyrrole and a pyridine ring. Molecules containing this core exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them highly valuable in drug discovery and development[1].

The most robust and classical method for constructing the 2-arylindolizine core is the2[2]. This two-stage protocol relies on the initial quaternization of a 2-alkylpyridine (2-picoline) with an

Visualized Synthetic Workflow

Figure 1: Mechanistic workflow of the Tschitschibabin synthesis of 2-(4-methylphenyl)indolizine.

Reagents and Quantitative Data

To ensure reproducibility and scalability, the stoichiometric parameters for a standard 100 mmol scale synthesis are summarized below.

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role in Synthesis |

| 2-Picoline | 93.13 | 1.00 | 9.31 g (9.8 mL) | Nucleophile / Core Scaffold |

| 2-Bromo-4'-methylacetophenone | 213.07 | 1.00 | 21.31 g | Electrophile / Aryl Source |

| Acetone (Anhydrous) | 58.08 | - | 100 mL | Solvent (Quaternization) |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 3.00 | 25.20 g | Mild Base |

| Deionized Water | 18.02 | - | 150 mL | Solvent (Cyclization) |

| Dichloromethane (DCM) | 84.93 | - | 3 × 75 mL | Extraction Solvent |

Step-by-Step Experimental Protocol

Phase 1: Pyridinium Salt Formation (Quaternization)

Objective: To generate the intermediate 1-[2-(4-methylphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide via an S_N2 alkylation.

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 21.31 g (100 mmol) of 2-bromo-4'-methylacetophenone in 100 mL of anhydrous acetone.

-

Add 9.31 g (100 mmol) of 2-picoline dropwise over 10 minutes at room temperature to prevent localized overheating.

-

Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60 °C) for 3 to 4 hours.

-

Cool the reaction mixture to room temperature, then transfer the flask to an ice bath for 30 minutes to maximize the precipitation of the salt.

-

Isolate the solid intermediate via vacuum filtration. Wash the filter cake with 30 mL of cold acetone to remove any unreacted starting materials, and air-dry the solid.

-

Causality & Validation: Acetone is specifically selected as the solvent because it readily dissolves the neutral starting materials but is a poor solvent for the resulting ionic pyridinium salt[3]. This differential solubility creates a self-validating system : the reaction's progress is visually confirmed by the formation of a dense, off-white precipitate. The precipitation also drives the equilibrium forward via Le Chatelier's principle and prevents unwanted over-alkylation, allowing for isolation without complex chromatography.

Phase 2: Base-Mediated Cyclization and Aromatization

Objective: To convert the isolated pyridinium salt into the final indolizine core via ylide formation and intramolecular condensation.

-

Transfer the dried pyridinium bromide salt into a clean 500 mL round-bottom flask.

-

Suspend the solid in 150 mL of deionized water.

-

Add 25.20 g (300 mmol) of sodium bicarbonate (NaHCO₃) in small portions to manage any mild effervescence.

-

Heat the suspension to 90 °C for 4 hours with vigorous stirring.

-

Causality & Validation: A mild base like NaHCO₃ is critical for this step. It is sufficiently basic to deprotonate the highly acidic

-methyl protons of the pyridinium salt to form the reactive pyridinium ylide, but mild enough to prevent hydrolytic cleavage of the ketone or degradation of the ylide intermediate[2]. This step is also self-validating : as the water-soluble salt converts into the highly lipophilic 2-(4-methylphenyl)indolizine, the reaction mixture will transition from a clear or slightly cloudy aqueous solution to a biphasic mixture containing a dark, insoluble organic layer or solid precipitate.

Phase 3: Isolation and Purification

Objective: To isolate the pure 2-(4-methylphenyl)indolizine from inorganic byproducts.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with dichloromethane (DCM) (3 × 75 mL).

-

Combine the organic extracts and wash with 100 mL of saturated aqueous sodium chloride (brine).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by recrystallization from hot ethanol. Alternatively, utilize silica gel flash chromatography (eluting with a hexane/ethyl acetate gradient) to yield 2-(4-methylphenyl)indolizine as a crystalline solid.

-

Causality & Validation: The extraction exploits the extreme lipophilicity of the indolizine core, cleanly partitioning it into the organic phase while leaving inorganic bromide salts and excess bicarbonate in the aqueous layer. Successful purification is validated when Thin-Layer Chromatography (TLC) shows a single, highly UV-active spot.

References

-

Application Notes and Protocols for the Experimental Procedure of Tschitschibabin Reaction for Indolizine Synthesis . BenchChem. 2

-

Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides . ResearchGate.4

-

Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis . Beilstein Journal of Organic Chemistry. 3

-

Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins . PMC (NIH). 1

Sources

- 1. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

Application Note: 2-(4-Methylphenyl)indolizine in Materials Science

High-Purity Synthesis, Photophysical Characterization, and Optoelectronic Applications

Abstract

2-(4-Methylphenyl)indolizine (2-MPI) is a fused bicyclic heteroaromatic compound characterized by a 10-

Core Chemistry & Mechanism

The indolizine core functions as a strong electron donor.[1] The addition of the p-tolyl group at the 2-position extends the

Electronic Structure Diagram

The following diagram illustrates the synthesis pathway and the resulting electronic conjugation flow.

Figure 1: Step-wise synthesis of 2-(4-Methylphenyl)indolizine via the Tschitschibabin reaction.

Experimental Protocols

Protocol A: Synthesis via Tschitschibabin Cyclization

This protocol is optimized for high yield (>75%) and purity suitable for optoelectronic grading.

Reagents:

-

Pyridine (ReagentPlus®, ≥99%)

-

2-Bromo-4'-methylacetophenone (98%)

-

Acetone (Anhydrous)[3]

-

Sodium Bicarbonate (NaHCO

)[4] -

Ethanol (Absolute)

Step-by-Step Methodology:

-

Quaternization (Formation of Pyridinium Salt):

-

Dissolve 2-bromo-4'-methylacetophenone (10.0 mmol, 2.13 g) in 15 mL of anhydrous acetone in a round-bottom flask.

-

Add Pyridine (12.0 mmol, 0.97 mL) dropwise while stirring.

-

Critical Step: Reflux the mixture at 60°C for 2 hours. A white precipitate (pyridinium salt) will form.

-